(3-Bromophenyl)(imino)methyl-lambda6-sulfanone
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Overview
Description
(3-Bromophenyl)(imino)methyl-lambda6-sulfanone is a useful research compound. Its molecular formula is C7H8BrNOS and its molecular weight is 234.11. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
1-Bromo-3-(S-methylsulfonimidoyl)benzene has been employed as a key reagent in the synthesis of various novel compounds. For example, it's been used as a catalyst in the solid-state synthesis of 3-substituted indoles from indole, aldehydes, and arylamines (Ghorbani‐Vaghei, Shahbazi, & Toghraei-Semiromi, 2014). Another study synthesized and characterized a novel N-bromo sulfonamide reagent, using it as a catalyst for the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Crystal Structure Characterization
Studies have also focused on the crystal structure of compounds related to 1-bromo-3-(S-methylsulfonimidoyl)benzene. For instance, research on the crystal structures of 1-bromo-3,5-bis(1,3-oxazolin-2-yl)benzene and its derivatives highlighted supramolecular features like hydrogen bonding and π–π interactions (Stein, Hoffmann, & Fröba, 2015).
Development of Multi-Coupling Reagents
This chemical has been instrumental in the development of multi-coupling reagents. A study demonstrated how 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles and nucleophiles to yield highly functionalized sulfones, showcasing its versatility in synthetic chemistry (Auvray, Knochel, & Normant, 1985).
Enzymatic Oxidation Studies
The compound has also found applications in enzymatic oxidation studies. A research on the oxidation of bromo(methylsulfanyl)benzenes using toluene dioxygenase demonstrated new metabolite formations, providing insights into the selectivities in enzymatic oxidation of substituted aromatics (Finn, Pavlyuk, & Hudlický, 2005).
Ionic Liquid Applications
Moreover, its derivatives have been explored in the context of ionic liquids. For instance, research on the separation of aromatic hydrocarbons from alkanes using specific ionic liquids showed potential for the removal of aromatic compounds from their mixtures with alkanes (Arce, Earle, Rodríguez, & Seddon, 2007).
Safety and Hazards
The safety information available indicates that 1-bromo-3-(S-methylsulfonimidoyl)benzene should be stored in a dark place, sealed in dry, at room temperature . The safety pictograms indicate a GHS07 signal word warning . The hazard statements include H302, and the precautionary statements include P264-P270-P301+P312-P330-P501 .
Properties
IUPAC Name |
(3-bromophenyl)-imino-methyl-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVBEFFLTYIYPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1789700-09-9 |
Source
|
Record name | 1-bromo-3-(S-methylsulfonimidoyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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